4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione
Overview
Description
“4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” is likely a fluorinated compound with a thiophene ring. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The thiophene ring is a five-membered aromatic ring with one sulfur atom, commonly found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would likely consist of a butane-1,3-dione backbone with fluorine atoms attached to the 4th carbon and a thiophene ring attached to the 1st carbon .Chemical Reactions Analysis
The chemical reactions of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would depend on the reaction conditions and the reagents used. Fluorinated compounds are known for their high reactivity, especially towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would be influenced by its fluorine atoms and thiophene ring. Fluorine atoms are highly electronegative, which could result in a polar molecule with unique solubility properties . The thiophene ring could contribute to the compound’s aromaticity and stability .Scientific Research Applications
Optoelectronic Applications
BODIPY-based molecules have emerged as interesting materials for optoelectronic applications . They have the ability to easily fine-tune their photophysical and optical properties, which are dominated by two main absorption bands in the visible range .
Fluorescent Markers
These molecules possess interesting photophysical properties, increasing interest in their application as fluorescent markers . They are used as dyes and/or markers and are fundamental for several scientific experimental procedures .
Organic Electronics
BODIPY-based molecules are also used in the field of organic electronics . Organic dyes provide a more accessible and environmentally friendly option for fulfilling the growing demand for high-performance materials .
Nanomedicine and Personalized Medicine
The rapid advancement of new technologies, ranging from nanomedicine and personalized medicine, presents unprecedented opportunities for progress across various fields . BODIPY-based molecules can be used in these fields due to their high photostability and quantum yields .
Stimuli-responsive Smart Materials
BODIPY-based molecules can be used in the development of stimuli-responsive smart materials . These materials can respond to changes in their environment, such as changes in temperature, pH, or light .
Photolysis Studies
Photolysis of caged phosphatidic acid induces flagellar excision in Chlamydomonas . BODIPY-based molecules can be used in these types of studies due to their photophysical properties .
Solvatochromism Studies
The solvatochromic behavior of BODIPY-based molecules has been studied . Solvatochromism refers to the change in color of a chemical substance caused by a change in its solvent or solution .
Synthesis of Derivatives
BODIPY-based molecules can be used in the synthesis of various derivatives . These derivatives can have different properties and can be used in a variety of applications .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would depend on its potential applications. Given the interesting properties of fluorinated compounds and thiophene rings, it could be explored for use in medicinal chemistry, materials science, or as a ligand in metal complexes .
properties
IUPAC Name |
4,4-difluoro-1-thiophen-2-ylbutane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYASAUCNBVCUOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione |
Synthesis routes and methods I
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Synthesis routes and methods II
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